The compound ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate is a complex organic molecule characterized by its unique functional groups and structural features. It is primarily classified as an aromatic carbamate derivative, which includes both a benzoate and a carbamoyl moiety. The compound's chemical formula is and its molecular weight is approximately 369.3 g/mol. This compound is notable for its trifluoromethyl group, which imparts significant electronic properties that can influence its reactivity and applications in various fields, particularly in medicinal chemistry and materials science.
The synthesis of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate typically involves several steps, which may include:
The exact conditions (temperature, solvent, catalysts) can vary based on the specific reagents used and desired yields.
The molecular structure of ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate can be represented using various notations:
Cc1ccc(C(=O)OCC(=O)NCc2ccccc2C(F)(F)F)cc1F
The compound can undergo various chemical reactions typical for carbamates and esters, including:
The mechanism of action for compounds like ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-dimethylbenzoate often involves:
The compound has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: